1-(Ethylamino)-2-methylpropan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

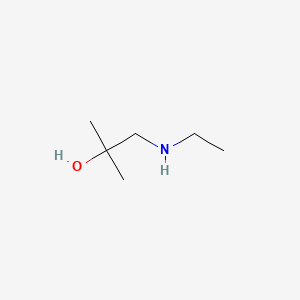

Structure

3D Structure

Properties

IUPAC Name |

1-(ethylamino)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-7-5-6(2,3)8/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNFOQRHFYPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224296 | |

| Record name | 2-Propanol, 1-ethylamino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73825-96-4 | |

| Record name | 1-(Ethylamino)-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73825-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-ethylamino-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-ethylamino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethylamino)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(Ethylamino)-2-methylpropan-2-ol" chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(Ethylamino)-2-methylpropan-2-ol

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 73825-96-4), a bifunctional amino alcohol with significant utility as a chemical intermediate. This document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it covers essential safety, handling, and storage protocols tailored for a research and development environment. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective application in organic synthesis and medicinal chemistry, particularly as a building block for novel therapeutic agents.[1]

Compound Identification and Overview

This compound is a primary amino alcohol characterized by a secondary amine and a tertiary alcohol functional group. This unique structural arrangement makes it a valuable building block in synthetic chemistry. The ethylamino group provides a nucleophilic center and a site for further functionalization, while the sterically hindered tertiary alcohol offers specific stereoelectronic properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 73825-96-4 | [2][3][4] |

| Molecular Formula | C₆H₁₅NO | [1][2][3] |

| Molecular Weight | 117.19 g/mol | [1][2][3] |

| Canonical SMILES | CCNCC(C)(C)O | [2][3][5] |

| InChIKey | XJUNFOQRHFYPKP-UHFFFAOYSA-N | [2][5] |

| Appearance | Colorless to off-white liquid | [1][4] |

| Synonyms | 1-(Ethylamino)-2-methyl-2-propanol, N-Ethylamino-2-hydroxy-2-methylpropane | [2][4][5] |

Physicochemical Properties

The physicochemical properties of this compound are dictated by the interplay between its alkyl backbone and its polar amine and hydroxyl groups. These properties are critical for predicting its behavior in reaction mixtures, purification processes, and formulation studies.

| Property | Value | Source |

| Boiling Point | 152-153 °C | [1][4] |

| Density | 0.8777 g/cm³ (at 19 °C) | [1][4] |

| pKa (Predicted) | 15.40 ± 0.29 | [1][5] |

| LogP (Predicted) | 0.3668 | [3] |

| Topological Polar Surface Area | 32.3 Ų | [2][5] |

| Hydrogen Bond Donors | 2 | [3][5] |

| Hydrogen Bond Acceptors | 2 | [3][5] |

| Rotatable Bond Count | 3 | [3][5] |

The relatively high boiling point is a direct consequence of intermolecular hydrogen bonding enabled by both the N-H and O-H groups. Its predicted LogP value suggests moderate lipophilicity, indicating solubility in a range of organic solvents as well as partial miscibility with water.

Synthesis and Purification

Proposed Synthetic Pathway: Nucleophilic Ring-Opening of an Epoxide

A robust and efficient method for synthesizing β-amino alcohols is the nucleophilic ring-opening of an epoxide with an amine. This pathway is selected for its high atom economy and typically good yields. The reaction involves the attack of ethylamine on 2-methyl-1,2-epoxypropane (isobutylene oxide). The nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide ring, leading to the desired product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis on a laboratory scale. The causality for key steps is explained.

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (calcium chloride).

-

Rationale: A three-neck flask allows for controlled addition of reagents while maintaining a controlled atmosphere. The drying tube prevents atmospheric moisture from interfering with the reaction.

-

-

Reagent Charging: Charge the flask with 2-methyl-1,2-epoxypropane (7.21 g, 0.1 mol) and methanol (50 mL).

-

Rationale: Methanol serves as a protic solvent that can facilitate the ring-opening process.

-

-

Amine Addition: In the dropping funnel, place a solution of ethylamine (9.02 g, 0.2 mol, 70 wt% in water, or an equivalent amount of neat ethylamine) in methanol (20 mL). Add the ethylamine solution dropwise to the stirred epoxide solution over 30 minutes.

-

Rationale: A 2-fold molar excess of the amine is used to maximize the formation of the desired product and minimize side reactions, such as the reaction of the product with another molecule of epoxide. Dropwise addition controls the reaction exotherm.

-

-

Reaction: After the addition is complete, stir the mixture at room temperature for 24 hours.

-

Rationale: Allowing the reaction to proceed at room temperature for an extended period ensures complete consumption of the limiting reagent (epoxide). The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Solvent Removal: Remove the methanol and excess ethylamine under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in diethyl ether (100 mL) and wash with a saturated aqueous solution of sodium chloride (brine, 2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: The brine wash removes any remaining water-soluble impurities. Anhydrous magnesium sulfate is a neutral drying agent suitable for this compound.

-

-

Isolation: Filter off the drying agent and concentrate the organic phase on a rotary evaporator to yield the crude product.

Purification Protocol: Vacuum Distillation

The crude product is purified by vacuum distillation to remove any non-volatile impurities and unreacted starting materials.

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Distillation: Heat the crude oil under reduced pressure. Collect the fraction boiling at approximately 152-153 °C.

-

Rationale: Vacuum distillation is necessary because the compound's atmospheric boiling point is relatively high, and heating to this temperature could cause decomposition.

-

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectral data is available from commercial suppliers.[2]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~2.6 | Quartet | -CH₂- (ethyl) |

| ~2.5 | Singlet | -CH₂- (backbone) | |

| ~1.2 | Singlet | 2 x -CH₃ (gem-dimethyl) | |

| ~1.1 | Triplet | -CH₃ (ethyl) | |

| Variable | Broad Singlet | -OH, -NH | |

| ¹³C NMR | ~70 | Quaternary | C-OH |

| ~55 | Methylene | N-CH₂-C | |

| ~45 | Methylene | N-CH₂-CH₃ | |

| ~25 | Methyl | 2 x -CH₃ (gem-dimethyl) | |

| ~15 | Methyl | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | O-H Stretch | Tertiary Alcohol |

| 3250 - 3400 (sharp/broad) | N-H Stretch | Secondary Amine |

| 2850 - 2960 | C-H Stretch | Alkyl |

| 1150 - 1200 | C-O Stretch | Tertiary Alcohol |

| 1100 - 1150 | C-N Stretch | Aliphatic Amine |

Chromatographic Analysis Workflow

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile organic compounds.

Caption: Workflow for purity analysis by GC-FID.

Detailed Protocol: GC-FID Purity Analysis

-

Standard/Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in methanol.

-

Instrumentation: Use a gas chromatograph equipped with an FID and a non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium, 1-2 mL/min

-

Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Safety, Handling, and Storage

Proper handling is crucial due to the irritant nature of the compound.[2]

| Hazard Class | GHS Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2][5] |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing vapors.[7] Wash hands thoroughly after handling.[7]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area.[1][3][4] Protect from light.[1][3][4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and alkali metals.[7][8]

Applications and Significance

The primary documented application of this compound is as a versatile reagent and building block in organic synthesis.[1] Its bifunctional nature allows for the construction of more complex molecules. It is noted as a key intermediate in the synthesis of certain broad-spectrum antifungal agents, where the amino alcohol moiety is incorporated into the final pharmacophore.[1] Its structure is also of interest to medicinal chemists for developing new ligands and therapeutic candidates.

References

-

This compound - PubChem. [Link]

-

SAFETY DATA SHEET - Advantus Corporation. [Link]

-

1-(Ethylamino)-2-methyl-2-propanol - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

Safety Data Sheet - ASIS Scientific. [Link]

Sources

- 1. 1-(Ethylamino)-2-methyl-2-propanol CAS#: 73825-96-4 [m.chemicalbook.com]

- 2. This compound | C6H15NO | CID 415913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-(Ethylamino)-2-methyl-2-propanol | 73825-96-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. sds.staples.com [sds.staples.com]

- 8. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to 1-(Ethylamino)-2-methylpropan-2-ol (CAS 73825-96-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(Ethylamino)-2-methylpropan-2-ol (CAS Number: 73825-96-4). While specific applications and extensive biological studies on this particular molecule are not widely documented in publicly available literature, its structural classification as a substituted amino alcohol places it within a class of compounds of significant interest to the pharmaceutical and chemical industries. Amino alcohols are crucial building blocks and intermediates in the synthesis of a wide range of biologically active molecules.[1][2] This guide will cover the compound's chemical and physical properties, a proposed synthesis protocol based on established chemical principles, a detailed framework for its analytical characterization, and a discussion of its potential applications derived from the known utility of structurally related compounds.

Chemical Identity and Properties

This compound is a chiral amino alcohol. Its structure features a tertiary alcohol and a secondary amine, functionalities that make it a versatile chemical intermediate.

| Property | Value | Source |

| CAS Number | 73825-96-4 | [3] |

| Molecular Formula | C₆H₁₅NO | [3] |

| Molecular Weight | 117.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(Ethylamino)-2-methyl-2-propanol, N-Ethylamino-2-hydroxy-2-methylpropane | [3] |

| Appearance | Expected to be a liquid at room temperature | Inferred |

| Topological Polar Surface Area | 32.3 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 | [3] |

Proposed Synthesis Protocol

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient method is the nucleophilic ring-opening of isobutylene oxide (2-methyl-1,2-epoxypropane) with ethylamine.[1][4] This reaction is a standard and well-documented method for the preparation of β-amino alcohols.[1][4]

The reaction proceeds via a base-catalyzed SN2 mechanism, where the amine acts as the nucleophile. The attack is expected to occur at the less sterically hindered carbon of the epoxide ring.[4]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a sealed pressure vessel, add isobutylene oxide (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Addition of Ethylamine: Add an excess of ethylamine (2.0-3.0 eq), either as a solution in the chosen solvent or as a neat liquid. The excess ethylamine serves to drive the reaction to completion and minimize the formation of di-alkylation byproducts.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess ethylamine and solvent are removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene group adjacent to the amine, the two methyl groups, and the hydroxyl and amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum should reveal six distinct carbon signals corresponding to the different carbon environments in the molecule.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:[3][6]

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200-3600 | Broad |

| N-H (secondary amine) | 3300-3500 | Medium |

| C-H (alkane) | 2850-3000 | Strong |

| C-N stretch | 1020-1250 | Medium |

| C-O stretch | 1000-1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 117. Key fragmentation patterns for amino alcohols often involve cleavage alpha to the nitrogen and oxygen atoms.[7][8][9][10]

Caption: Analytical workflow for structural confirmation.

Applications and Potential in Drug Development

While specific applications for this compound are not well-documented, the broader class of amino alcohols serves as a cornerstone in medicinal chemistry and drug development.[1][2]

-

Pharmaceutical Intermediates: Amino alcohols are versatile intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] Their bifunctional nature allows for the introduction of both amine and hydroxyl functionalities, which are common in biologically active molecules.

-

Potential Biological Activity: Structurally similar amino alcohols have been investigated for a range of biological activities, including:

-

Antimalarial Agents: Many antimalarial drugs, such as quinine and mefloquine, contain the amino alcohol pharmacophore.[11]

-

Antiseptic and Anti-inflammatory Agents: Certain β-amino alcohol derivatives have been shown to inhibit inflammatory responses.

-

Anticancer Properties: Some novel amino alcohol derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Given its structure, this compound could potentially serve as a building block in the synthesis of novel therapeutic agents targeting these or other disease areas. Further research and biological screening would be necessary to elucidate its specific pharmacological profile.

Safety and Handling

Based on GHS classifications for this compound and related amino alcohols, this compound should be handled with care.[3] It is predicted to be a skin and eye irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chiral amino alcohol with potential as a chemical intermediate in various synthetic applications, particularly in the pharmaceutical industry. While its specific biological activities have yet to be extensively explored, its structural class is associated with a wide range of pharmacological effects. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce, characterize, and further investigate the potential of this compound.

References

-

PubChem. This compound. Available from: [Link]

-

SpectraBase. 1-(ethylamino)-2-methyl-2-propanol - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. 1-(Ethylamino)-2-methyl-2-propanol - Optional[FTIR] - Spectrum. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

- Google Patents. For cyclising 1-aryloxy-3 beta-substituted ethylamino-2-propanols. US3857839A.

-

PubMed. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. (2012-01-15). Available from: [Link]

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]

-

Chemistry LibreTexts. Reactions of Epoxides - Ring-opening. (2024-09-30). Available from: [Link]

-

YouTube. Mass Spectroscopy: Fragmentation Patterns // HSC Chemistry. (2023-10-24). Available from: [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023-08-29). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000262). Available from: [Link]

-

Rasayan Journal of Chemistry. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024-03-31). Available from: [Link]

-

Advanced Organic Chemistry. Carbon-13 NMR spectrum 2-methylpropan-1-ol. Available from: [Link]

-

National Center for Biotechnology Information. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (2005). Available from: [Link]

-

ResearchGate. Direct N-alkylation of unprotected amino acids with alcohols. (2017-12-08). Available from: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019-04-01). Available from: [Link]

-

Tianming Pharmaceuticals. Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Available from: [Link]

-

Oberlin College and Conservatory. Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015-09-18). Available from: [Link]

- Google Patents. An improved process for the preparation of 1-aryl 2-aminomethyl cyclopropane carboxyamide (z) derivatives, their isomers and salts. WO2014009767A1.

-

S.T.Japan Europe GmbH. ATR-FTIR Spectra Databases. Available from: [Link]

-

Khan Academy. Preparation of epoxides: Stereochemistry. Available from: [Link]

-

National Center for Biotechnology Information. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (2023-03-14). Available from: [Link]

- Google Patents. A novel method for synthesis of optically pure beta-amino alcohols. EP3160937B1.

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram. Available from: [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025-01-30). Available from: [Link]

- Google Patents. Aryloxypropanolamine derivatives, method of preparation and applications thereof. US20030158259A1.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C6H15NO | CID 415913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 5. youtube.com [youtube.com]

- 6. US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Molecular Structure and Conformation of 1-(Ethylamino)-2-methylpropan-2-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: The Role of Molecular Architecture in Chemical Function

In the realms of chemical synthesis and drug development, a molecule's identity is defined not only by its constituent atoms but by their precise three-dimensional arrangement. Amino alcohols represent a pivotal class of compounds where this structure-function paradigm is particularly pronounced.[1][2] They are foundational units in biologically active molecules and serve as versatile intermediates in organic synthesis.[3][4] This guide offers an in-depth examination of a specific, yet representative, member of this family: 1-(Ethylamino)-2-methylpropan-2-ol. Our focus will be a meticulous analysis of its molecular structure and, more critically, its conformational dynamics, which are dictated by a delicate interplay of non-covalent interactions.

Structural Elucidation: Beyond the 2D Representation

A cursory glance at the IUPAC name, this compound, allows for the unambiguous construction of its two-dimensional structure. However, a deeper understanding requires a thorough analysis of its components and connectivity.

1.1. Core Chemical and Physical Properties Basic molecular information provides the foundation for all further analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [5][6][7] |

| Molecular Weight | 117.19 g/mol | [5][8] |

| IUPAC Name | This compound | [5] |

| SMILES | CCNCC(C)(C)O | [5][9] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 3 | [6] |

| Topological Polar Surface Area | 32.3 Ų | [5][6] |

1.2. Analysis of Chirality A critical first step in structural analysis is the identification of stereocenters. The carbon at position 2 (C2) is bonded to four groups: a hydroxyl group (-OH), two methyl groups (-CH₃), and the ethylaminomethyl group (-CH₂NHCH₂CH₃). Because two of the substituents on C2 are identical (the two methyl groups), this carbon is achiral . Consequently, this compound does not have enantiomers or diastereomers. This finding shifts the focus of our three-dimensional analysis from stereoisomerism to the more nuanced field of conformational analysis.

Conformational Landscape: The Dominance of Intramolecular Forces

While achiral, the molecule is not static. Rotation around its single bonds generates an array of transient three-dimensional structures known as conformations. The energetically preferred conformations dictate the molecule's overall shape, reactivity, and potential for intermolecular interactions. For amino alcohols, the conformational equilibrium is often governed by a powerful intramolecular force: hydrogen bonding.[1][10][11]

2.1. The O-H···N Intramolecular Hydrogen Bond The proximity of the hydroxyl group (a hydrogen bond donor) and the secondary amine (a hydrogen bond acceptor) allows for the formation of an intramolecular hydrogen bond.[1][12] This interaction creates a pseudo-cyclic structure, which significantly stabilizes specific conformations over others.[1] Theoretical and experimental studies on analogous amino alcohols have repeatedly shown that conformers featuring this O-H···N bond are often the most stable, particularly in the gas phase or in non-polar solvents.[1][11]

The ethyl group on the nitrogen atom, being an electron-donating group, increases the basicity of the nitrogen and the strength of the hydrogen bond compared to a primary amine.[12] This enhanced interaction is a key feature of this molecule's conformational preference.

Caption: Intramolecular hydrogen bonding in this compound.

2.2. Rotational Isomers (Rotamers) Beyond the primary influence of the hydrogen bond, rotation around the C-C and C-N bonds gives rise to various staggered conformations to minimize steric hindrance.[13] The key dihedral angles to consider are O-C2-C1-N and C2-C1-N-C(ethyl). The most stable conformers will adopt a staggered arrangement (gauche or anti) that balances the favorable hydrogen bond with the unfavorable steric repulsion between the bulky methyl and ethyl groups.[2][13]

Methodologies for Structural and Conformational Analysis

A multi-faceted approach combining spectroscopic and computational methods is required to fully characterize the conformational preferences of this compound.

3.1. Spectroscopic Characterization

Protocol: Infrared (IR) Spectroscopy IR spectroscopy is exceptionally sensitive to hydrogen bonding. The O-H stretching frequency provides direct evidence of the intramolecular interaction.

-

Objective: To differentiate between free and hydrogen-bonded O-H groups.

-

Methodology:

-

Prepare a dilute solution of the compound in a non-polar solvent (e.g., CCl₄ or hexane) to minimize intermolecular hydrogen bonding.

-

Acquire the IR spectrum, focusing on the 3000-3700 cm⁻¹ region.

-

-

Expected Observations:

-

A sharp, weaker band around 3600-3650 cm⁻¹ corresponding to the "free" O-H stretch of non-H-bonded conformers.

-

A broad, stronger band shifted to a lower frequency (e.g., 3200-3500 cm⁻¹) characteristic of the O-H group involved in the intramolecular O-H···N hydrogen bond.[1] The relative intensity of these bands can provide a semi-quantitative measure of the conformational equilibrium.

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the chemical environment and connectivity of atoms in the solution state.

-

Objective: To confirm the molecular structure and probe conformational dynamics.

-

Methodology:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire standard ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC).

-

Advanced Step: Conduct variable-temperature (VT) NMR studies. Changes in temperature can shift the conformational equilibrium, leading to observable changes in chemical shifts and coupling constants, particularly for the OH and NH protons.

-

-

Data Interpretation:

-

¹H NMR: The chemical shifts of the OH and NH protons are highly sensitive to hydrogen bonding. Their signals may be broadened due to chemical exchange.

-

¹³C NMR: Will confirm the presence of 6 distinct carbon environments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, offering definitive proof of the proximity between the OH proton and protons of the ethylamino group in the hydrogen-bonded conformation.

-

3.2. Computational Modeling

Computational chemistry is an indispensable tool for visualizing the potential energy surface and quantifying the relative stabilities of different conformers.

Workflow: DFT-Based Conformational Analysis

Caption: Workflow for computational conformational analysis.

This process allows for the identification of the global minimum energy conformer and other low-energy structures, providing a theoretical basis for interpreting experimental results.[11] The calculated Boltzmann population distribution at a given temperature can be directly correlated with spectroscopic data.[11]

Synthesis and Applications

This compound is a reagent used in the synthesis of broader-spectrum antifungal agents.[8] Its synthesis can be envisioned through several standard organic chemistry routes, most commonly via the nucleophilic ring-opening of an epoxide.

-

Epoxide Ring-Opening: The reaction of 1,2-epoxy-2-methylpropane (isobutylene oxide) with ethylamine offers a direct and efficient pathway to the target molecule. The ethylamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, which upon workup yields this compound.

Conclusion

The molecular architecture of this compound is a compelling case study in the principles of conformational analysis. While its structure is achiral, its three-dimensional shape is precisely controlled by the formation of a strong intramolecular hydrogen bond between the hydroxyl and secondary amine functionalities. This interaction, coupled with steric considerations, dictates a preferred conformation that can be rigorously characterized through a synergistic combination of high-resolution spectroscopy (IR, NMR) and theoretical DFT calculations. For researchers in synthetic chemistry and drug design, a granular understanding of these non-covalent forces is not merely academic; it is a prerequisite for predicting molecular behavior, designing rational synthetic routes, and ultimately, engineering function.

References

-

Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv. [Link]

-

Intramolecular Hydrogen Bonding in Substituted Aminoalcohols | Request PDF. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Aminoalcohols’ Conformation. Frontiers in Chemistry. [Link]

-

This compound. PubChemLite. [Link]

-

2-(Ethylamino)-2-methylpropan-1-ol. PubChem. [Link]

-

Introduction to the Conformational Analysis of Protein Side Chains. Dunbrack Lab. [Link]

-

Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. [Link]

-

Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound | C6H15NO | CID 415913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. 1-(Ethylamino)-2-methyl-2-propanol CAS#: 73825-96-4 [m.chemicalbook.com]

- 9. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. arxiv.org [arxiv.org]

- 13. dunbrack.fccc.edu [dunbrack.fccc.edu]

An In-depth Technical Guide to the Synthesis of 1-(Ethylamino)-2-methylpropan-2-ol

This guide provides a comprehensive overview of the synthetic pathway for 1-(Ethylamino)-2-methylpropan-2-ol, a tertiary amino alcohol with potential applications in pharmaceutical and chemical research. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization data.

Introduction and Strategic Overview

This compound is a vicinal amino alcohol characterized by an ethylamino group and a tertiary alcohol. The synthesis of such molecules is of significant interest due to their prevalence in biologically active compounds. The most direct and industrially scalable approach to this specific molecule is through the nucleophilic ring-opening of an epoxide. This strategy is favored for its high atom economy and predictable regioselectivity.

The core of this synthesis involves the reaction of ethylamine with 2,2-dimethyloxirane (isobutylene oxide). The inherent polarity and strain of the three-membered epoxide ring make it susceptible to nucleophilic attack, even by a neutral nucleophile like ethylamine.

Physicochemical Properties and Safety Data

A thorough understanding of the target compound's properties is essential for its synthesis and purification.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 73825-96-4 | [1][2] |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1][2] |

| pKa (Predicted) | 15.40 ± 0.29 | [3] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

Safety and Handling: this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Pathway: Nucleophilic Ring-Opening of 2,2-Dimethyloxirane

The primary and most efficient route for the synthesis of this compound is the reaction between ethylamine and 2,2-dimethyloxirane.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Under neutral or basic conditions, the attack occurs at the less sterically hindered carbon atom. In the case of 2,2-dimethyloxirane, this is the primary carbon. The subsequent protonation of the resulting alkoxide yields the final product.

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Reagents and Materials:

-

Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a neat liquid)

-

2,2-Dimethyloxirane (Isobutylene oxide)

-

Ethanol (or another suitable protic solvent)

-

Hydrochloric acid (for workup and salt formation if desired)

-

Sodium hydroxide (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylamine in an excess of ethanol. The use of a solvent helps to control the reaction temperature and ensures homogeneity.

-

Addition of Epoxide: Slowly add 2,2-dimethyloxirane to the ethylamine solution. The reaction is exothermic, and a controlled addition rate is crucial to prevent a runaway reaction. Cooling the flask in an ice bath during the addition is recommended.

-

Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation:

-

Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water to remove any remaining ethylamine and other water-soluble impurities.

-

To facilitate separation, the aqueous layer can be acidified with hydrochloric acid to protonate the amino alcohol, moving it into the aqueous phase and leaving non-basic impurities in the organic phase. The aqueous layer is then separated, basified with sodium hydroxide, and the product is extracted with an organic solvent.

-

-

Drying and Concentration: The organic layer containing the product is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Vacuum Distillation: This is the most common method for purifying liquid amino alcohols. The product is distilled under reduced pressure to avoid decomposition at high temperatures.

-

Crystallization: If the product is a solid at room temperature or forms a stable salt (e.g., hydrochloride), it can be purified by crystallization from a suitable solvent system.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the methylene protons adjacent to the nitrogen, the two methyl groups on the tertiary carbon, and the hydroxyl and amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the range of 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-2950 cm⁻¹), and C-O stretching vibration (around 1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 117.19 g/mol .

Expected Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | Signals for -CH₂CH₃, -NH-, -CH₂-N, -C(CH₃)₂, -OH |

| ¹³C NMR | 6 distinct carbon signals |

| IR (cm⁻¹) | ~3300-3500 (O-H, N-H stretch), ~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch) |

| MS (m/z) | Molecular ion peak at ~117 |

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via the ring-opening of 2,2-dimethyloxirane with ethylamine is a robust and efficient method. This guide provides a detailed framework for its preparation, purification, and characterization. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Careful execution of the experimental steps and thorough characterization are paramount to obtaining a pure sample of the target compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. 2-METHYLOXIRANE. [Link]

-

Chemguide. Amines as nucleophiles. [Link]

Sources

Spectroscopic data of "1-(Ethylamino)-2-methylpropan-2-ol" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Ethylamino)-2-methylpropan-2-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a bifunctional amino alcohol. With applications ranging from synthetic chemistry to materials science, a thorough understanding of its structural verification is paramount for researchers and developers.[1] This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an authoritative reference for the positive identification and characterization of this compound.

The structural formula of this compound is C₆H₁₅NO, with a molecular weight of 117.19 g/mol .[2][3] Its structure contains a tertiary alcohol and a secondary amine, features that yield distinct and interpretable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For this compound, NMR definitively confirms the arrangement of its ethyl, amino, and isobutanol moieties.

¹H NMR Spectroscopy Data

Proton NMR reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl group, the methylene bridge, the gem-dimethyl groups, and the labile N-H and O-H protons.

Table 1: ¹H NMR Signal Assignments

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~2.65 | Quartet (q) | 2H | -CH₂- (ethyl) | Adjacent to a -CH₃ group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). Deshielded by the adjacent nitrogen atom. |

| ~2.50 | Singlet (s) | 2H | -CH₂- (bridge) | Adjacent to a quaternary carbon with no protons, resulting in a singlet. Deshielded by the adjacent nitrogen atom. |

| ~2.20 | Broad Singlet (br s) | 2H | -OH, -NH | Labile protons that exchange with each other and the solvent. Often appear as a single broad peak. |

| ~1.15 | Singlet (s) | 6H | 2 x -CH₃ (gem-dimethyl) | Two equivalent methyl groups attached to the same quaternary carbon. No adjacent protons, hence a singlet. |

| ~1.05 | Triplet (t) | 3H | -CH₃ (ethyl) | Adjacent to a -CH₂- group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

¹³C NMR Spectroscopy Data

Carbon NMR provides information about the number and type of carbon atoms in the molecule. With six carbon atoms in unique chemical environments, six distinct signals are expected.

Table 2: ¹³C NMR Signal Assignments

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~71.0 | Quaternary | C(CH₃)₂OH | The carbon atom bonded to the hydroxyl group and two methyl groups. Deshielded by the electronegative oxygen. |

| ~59.0 | Methylene (-CH₂-) | -NH-CH₂-C- | The methylene bridge carbon, significantly deshielded by the adjacent nitrogen atom. |

| ~45.0 | Methylene (-CH₂-) | -CH₂-CH₃ | The ethyl group's methylene carbon, deshielded by the nitrogen. |

| ~27.0 | Methyl (-CH₃) | C(CH₃)₂OH | The two equivalent gem-dimethyl carbons. |

| ~15.0 | Methyl (-CH₃) | -CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a standard 5 mm NMR tube.

-

Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each carbon.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.

Visualization: Key NMR Correlations

The following diagram illustrates the proton coupling relationships that confirm the molecular structure.

Caption: Key ¹H NMR J-coupling and spatial relationships in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. For this compound, the IR spectrum is dominated by absorptions from the O-H, N-H, and C-H bonds.

IR Spectroscopy Data

The presence of both hydroxyl and amino groups leads to a characteristic broad absorption in the high-frequency region of the spectrum due to hydrogen bonding.

Table 3: IR Absorption Band Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3200 - 3500 (broad) | O-H Stretch, N-H Stretch | Alcohol (-OH), Amine (-NH) | A very broad and strong peak characteristic of hydrogen-bonded O-H groups, which overlaps with the N-H stretching vibration.[4][5][6] |

| 2850 - 2960 (sharp) | C-H Stretch | Alkyl (-CH₃, -CH₂) | Strong, sharp peaks typical for sp³ C-H bonds in the molecule.[6] |

| 1450 - 1470 | C-H Bend | Alkyl (-CH₂, -CH₃) | Bending (scissoring and asymmetric) vibrations of the alkyl groups. |

| 1050 - 1250 (strong) | C-O Stretch, C-N Stretch | Alcohol (C-O), Amine (C-N) | Strong absorptions in the fingerprint region corresponding to the stretching of the C-O bond of the tertiary alcohol and the C-N bond. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Wafer Technique): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of air is taken first and automatically subtracted.

Visualization: IR Interpretation Workflow

This diagram outlines the logical process for analyzing the IR spectrum of an amino alcohol.

Caption: Logical workflow for the functional group analysis via IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that leads to predictable fragmentation pathways.

Mass Spectrometry Data

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 117. However, for primary and secondary alcohols and amines, the molecular ion can be weak or absent. The fragmentation pattern is dominated by alpha-cleavage, the breaking of the C-C bond adjacent to the heteroatom (N or O).

Table 4: Key Mass Spectrometry Fragment Ions (Predicted)

| m/z | Proposed Fragment | Formula | Rationale |

|---|---|---|---|

| 117 | [M]⁺ | [C₆H₁₅NO]⁺ | Molecular Ion. May be of low intensity or absent. |

| 102 | [M - CH₃]⁺ | [C₅H₁₂NO]⁺ | Loss of a methyl radical from the molecular ion. |

| 88 | [CH₂=N⁺H(CH₂CH₃)] | [C₄H₁₀N]⁺ | Major Fragment. Alpha-cleavage adjacent to the nitrogen atom, loss of a tert-butyl radical. |

| 59 | [C(CH₃)₂OH]⁺ | [C₃H₇O]⁺ | Major Fragment. Alpha-cleavage adjacent to the oxygen atom, loss of an ethylaminomethyl radical. This is a very stable tertiary carbocation.[7] |

| 44 | [CH₂=N⁺H₂] | [C₂H₆N]⁺ | Further fragmentation of the ethylamino side chain. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC-MS) or direct infusion inlet.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization).

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Visualization: Primary Fragmentation Pathways

This diagram illustrates the two major alpha-cleavage fragmentation pathways that are diagnostic for this molecule.

Caption: Dominant alpha-cleavage fragmentation pathways in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. NMR spectroscopy maps the carbon-hydrogen framework and confirms the connectivity of the ethyl and isobutanol portions. IR spectroscopy verifies the presence of the key hydroxyl and amino functional groups through their characteristic absorptions. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, particularly the diagnostic alpha-cleavages adjacent to the nitrogen and oxygen atoms. This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and quality assessment of this compound in research and industrial applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1-(Ethylamino)-2-methyl-2-propanol. Wiley. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-2-ol. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-2-ol. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. [Link]

-

Chemistry For Everyone (YouTube). How To Distinguish Between Compounds Using IR Spectroscopy?. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C6H15NO | CID 415913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(Ethylamino)-2-methylpropan-2-ol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(Ethylamino)-2-methylpropan-2-ol (CAS No: 73825-96-4), a molecule of interest in synthetic chemistry and potential drug development applications. This document consolidates available computational data with expert analysis on expected properties where experimental values are not publicly documented. It is designed to serve as a foundational resource for researchers, chemists, and drug development professionals, offering insights into the molecule's structure, physicochemical properties, reactivity, and spectral characteristics. Detailed, field-proven methodologies for its synthesis and for the experimental determination of its key properties are also presented to facilitate practical laboratory work.

Molecular Structure and Identification

This compound is a chiral amino alcohol featuring a secondary amine and a tertiary alcohol functional group. This unique combination imparts specific chemical reactivity and physical properties, such as its capacity for hydrogen bonding as both a donor and acceptor, and its basic nature.

The fundamental identifiers and structural details of the compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 73825-96-4 | [1][2] |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1][2] |

| Canonical SMILES | CCNCC(C)(C)O | [1] |

| InChI Key | XJUNFOQRHFYPKP-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical and biological systems. This section details the known computed and expected physical properties of this compound.

Tabulated Physical Properties

Currently, definitive experimental values for properties such as boiling and melting points are not widely published in scientific literature. Therefore, the following table distinguishes between computationally predicted values and reasoned estimations based on structural analogues.

| Property | Value | Type | Source / Rationale |

| Melting Point | Not available | Experimental | Data not found in literature. Expected to be a low-melting solid or liquid at room temperature. |

| Boiling Point | ~165-175 °C (estimated) | Estimated | Based on the precursor 1-amino-2-methylpropan-2-ol (boiling point 151 °C)[3]. The addition of an ethyl group increases molecular weight, likely raising the boiling point. |

| logP (Octanol/Water) | 0.3668 | Computed | [2] |

| pKa (Amine) | 10.5 (estimated) | Estimated | Typical pKa for secondary amines of this type. |

| pKa (Alcohol) | 15.40 ± 0.29 | Predicted | [4] |

| Topological Polar Surface Area | 32.3 Ų | Computed | [1] |

| Hydrogen Bond Donors | 2 | Computed | [1] |

| Hydrogen Bond Acceptors | 2 | Computed | [1] |

| Rotatable Bonds | 3 | Computed | [1] |

Solubility Profile

Based on its molecular structure, this compound is anticipated to exhibit the following solubility characteristics:

-

Water : The presence of both a hydroxyl group and a secondary amine group allows for significant hydrogen bonding with water. Therefore, it is expected to be miscible or highly soluble in water.

-

Polar Organic Solvents : High solubility is expected in solvents like ethanol, methanol, and acetone due to favorable dipole-dipole interactions and hydrogen bonding.[5]

-

Nonpolar Organic Solvents : Limited solubility is expected in nonpolar solvents such as hexanes, owing to the molecule's overall polarity.

Chemical Synthesis and Reactivity

Proposed Synthetic Route: Reductive Amination

While specific industrial synthesis routes for this compound are not publicly detailed, a robust and common laboratory-scale synthesis involves the reductive amination of its primary amine precursor, 1-amino-2-methylpropan-2-ol. This method is advantageous due to its high selectivity and atom economy.

The proposed reaction scheme is as follows: 1-amino-2-methylpropan-2-ol is reacted with acetaldehyde in the presence of a reducing agent, such as sodium borohydride (NaBH₄), to yield the target N-ethylated product.

Caption: Proposed synthesis via reductive amination.

Key Reactivity Insights

-

N-Alkylation: The secondary amine is nucleophilic and can undergo further alkylation under appropriate conditions, though this is less facile than the primary amine precursor.[6][7]

-

Basicity: The lone pair of electrons on the nitrogen atom makes the molecule basic, readily reacting with acids to form ammonium salts.

-

Tertiary Alcohol: The tertiary alcohol group is resistant to oxidation under standard conditions.[8] It can, however, be converted to a leaving group under strong acidic conditions, potentially leading to substitution or elimination reactions.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

-

-CH₂-CH₃ (Ethyl group): A triplet integrating to 3H around δ 1.1-1.3 ppm and a quartet integrating to 2H around δ 2.6-2.8 ppm.

-

-NH-CH₂- (Ethyl group): The methylene protons adjacent to the nitrogen will appear as a quartet.

-

-C(CH₃)₂- (Gem-dimethyl group): A sharp singlet integrating to 6H, likely around δ 1.2-1.4 ppm.

-

-NH-CH₂-C- (Methylene group): A singlet integrating to 2H around δ 2.5-2.7 ppm.

-

-OH and -NH- protons: Broad singlets, integrating to 1H each. Their chemical shifts are variable and depend on solvent and concentration.

¹³C NMR Spectroscopy

-

-CH₂-CH₃: Signal around δ 15 ppm.

-

-NH-CH₂-: Signal around δ 45-50 ppm.

-

-C(CH₃)₂: Signal for the two equivalent methyl carbons around δ 25-30 ppm.

-

-CH₂-C-: Signal for the methylene carbon adjacent to the quaternary carbon, expected around δ 55-60 ppm.

-

-C(OH)-: The quaternary carbon bearing the hydroxyl group, expected around δ 70-75 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

-

N-H Stretch: A moderate, sharp absorption band around 3300-3500 cm⁻¹, which may be masked by the broader O-H stretch.

-

C-H Stretch: Multiple sharp absorptions in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds.

-

C-O Stretch: A strong absorption in the 1150-1250 cm⁻¹ region, indicative of a tertiary alcohol.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems for the synthesis and characterization of this compound.

Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-amino-2-methylpropan-2-ol.

Materials:

-

1-amino-2-methylpropan-2-ol (CAS 2854-16-2)

-

Acetaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

Dissolve 1-amino-2-methylpropan-2-ol (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add acetaldehyde (1.1 eq) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the intermediate imine.

-

In small portions, carefully add sodium borohydride (1.5 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quench the reaction by slowly adding water, followed by extraction with diethyl ether (3x volume).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via distillation or column chromatography as needed.

Protocol: Determination of pKa via Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the secondary amine.

Caption: Workflow for pKa determination by titration.

Procedure:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Place a known volume (e.g., 50 mL) of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution and record the initial pH.

-

Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.2 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate care.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mists.

-

Store in a cool, dry place away from incompatible materials.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415913, this compound. Retrieved January 22, 2026, from [Link].

-

National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

-

Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved January 22, 2026, from [Link].

-

ResearchGate. (n.d.). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. [Link]

-

Wills, M., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]

-

FooDB. (2010). Showing Compound 2-Methylpropan-2-ol132 (FDB006719). [Link]

-

Solubility of Things. (n.d.). tert-Butyl alcohol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95102, 2-Propanol, 1-amino-2-methyl-. Retrieved January 22, 2026, from [Link].

- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

-

ResearchGate. (n.d.). Decarboxylative N-alkylation of amino acids with primary alcohols. [Link]

-

Organic Chemistry Portal. (2020). Alkylation of Amines, Part 3: with Alcohols. [Link]

-

The Human Metabolome Database. (2012). Showing metabocard for 2-Methylpropan-2-ol (HMDB0031456). [Link]

-

Sciencemadness Wiki. (2023). tert-Butanol. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 2-methyl-. [Link]

Sources

- 1. This compound | C6H15NO | CID 415913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-Amino-2-methylpropan-2-ol | 2854-16-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]

- 8. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]

"1-(Ethylamino)-2-methylpropan-2-ol" synonyms and alternative names

Introduction

1-(Ethylamino)-2-methylpropan-2-ol is a substituted amino alcohol characterized by an ethylamino group and a tertiary alcohol functional group. This unique structural arrangement imparts specific chemical properties that make it a compound of interest in various synthetic applications. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route, and general analytical methodologies for its characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Identity

Accurate identification of a chemical entity is paramount for scientific communication and safety. This compound is known by several names and is cataloged under a unique CAS number.

-

Systematic IUPAC Name: The formal name designated by the International Union of Pure and Applied Chemistry is This compound [1].

-

Alternative Names & Synonyms: The compound is also referred to as:

-

CAS Registry Number: The unique identifier for this compound is 73825-96-4 [3][4][5]. Its hydrochloride salt is registered under CAS number 115893-43-1[6].

Physicochemical and Computed Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and its suitability for various applications. The following table summarizes key experimental and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [3][5] |

| Molecular Weight | 117.19 g/mol | [1][5] |

| Appearance | Colorless to off-white liquid | [2][4] |

| Boiling Point | 152-153 °C | [2][4] |

| Density | 0.8777 g/cm³ (at 19 °C) | [2][4] |

| pKa (Predicted) | 15.40 ± 0.29 | [2][3][4] |

| LogP (Predicted) | 0.3668 | [5] |

| Topological Polar Surface Area | 32.26 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis Methodology

The synthesis of tertiary amino alcohols such as this compound can be approached through several established organic chemistry transformations. A common and effective method is the reductive amination of a suitable keto-alcohol or the direct amination of an epoxide. Below is a detailed, exemplary protocol for the synthesis via the reaction of ethylamine with 2,2-dimethyloxirane (isobutylene oxide).

Diagram of Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,2-Dimethyloxirane

This protocol describes a plausible method for the synthesis of the target compound.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethyloxirane (1.0 equivalent) dissolved in absolute ethanol.

-

Cool the flask in an ice bath.

-

-

Addition of Amine:

-

Slowly add ethylamine (1.2 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Applications

While specific, large-scale industrial applications for this compound are not extensively documented in publicly available literature, its chemical structure suggests its utility as a versatile intermediate in organic synthesis. One notable application is its use as a reagent in the synthesis of broad-spectrum antifungal agents[2]. The presence of both a nucleophilic secondary amine and a tertiary hydroxyl group allows for a variety of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structural analogues, such as 2-amino-2-methyl-1-propanol, are used in the preparation of buffer solutions and as pH adjusters in cosmetics[7].

Analytical Characterization

The identity and purity of this compound can be confirmed through a combination of spectroscopic and chromatographic techniques.

Diagram of Analytical Workflow

Caption: A general analytical workflow for the characterization of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methyl groups (a singlet), and protons on the carbon adjacent to the nitrogen and on the nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the six unique carbon atoms in the molecule. Data for this compound is available in spectral databases[1].

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3300-3500 cm⁻¹ region), C-H stretching (around 2850-2950 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹)[1].

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (117.19 g/mol )[1]. The fragmentation pattern can provide further structural confirmation.

Chromatographic Methods

-

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a suitable method for assessing the purity of the synthesized compound, provided it is sufficiently volatile and thermally stable.

-